molecular formula C21H19ClO2S B2826754 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-50-9

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2826754
CAS No.: 252026-50-9
M. Wt: 370.89
InChI Key: CYSLJWHMRDKNBJ-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol” is a chemical substance with the molecular formula C21H19ClO2S . It is also known as Benzenemethanol, α-[[[(4-chlorophenyl)methyl]sulfinyl]methyl]-α-phenyl .

Scientific Research Applications

Synthesis of Sulfur-Containing Compounds

Researchers have developed novel sulfur-containing compounds using ethanol as a solvent, highlighting the substance's utility in synthesizing complex molecules with potential applications in materials science and pharmaceuticals. This process benefits from mild reaction conditions, a simple protocol, and high yields, making it an efficient method for generating structurally diverse sulfur compounds (Feng et al., 2013).

Synthesis of Diarylmethyl Sulfur and Selenium Compounds

A study outlines the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, employing sodium borohydride in ethanol–DMF for E–E bond cleavage. This methodology facilitates the creation of compounds with significant synthetic and potential industrial importance, including the X-ray crystal structure analysis of specific diarylmethyl selenide and diselenide compounds (Bhasin et al., 2004).

Antioxidant Profile Assessment of Oils

A research study adapted spectrophotometric methods to assess the antioxidant profile of untreated oils, emphasizing the modification of DPPH and ABTS assays. This adjustment aims to streamline the evaluation of free radical scavenging activity of natural samples, indicating the broader applicability of the substance in improving the analytical procedures for food safety and quality assessment (Christodouleas et al., 2015).

Catalytic Oxidation of Sulfides

Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has been identified as an efficient system for selectively forming sulfoxides and sulfones. This catalytic process demonstrates the substance's relevance in facilitating selective oxidation reactions, a critical aspect in organic synthesis and chemical manufacturing (Yamazaki, 1996).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2S/c22-20-13-11-17(12-14-20)15-25(24)16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSLJWHMRDKNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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